molecular formula C9H11BO3S B1279312 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde CAS No. 374537-98-1

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

Cat. No.: B1279312
CAS No.: 374537-98-1
M. Wt: 210.06 g/mol
InChI Key: HWKMZYCWSDPJQH-UHFFFAOYSA-N
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Description

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde: is an organic compound that features a thiophene ring substituted with a dioxaborinane group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde typically involves the formation of the dioxaborinane ring followed by its attachment to the thiophene ring. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with a boronic acid derivative under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products:

    Oxidation: 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carboxylic acid.

    Reduction: 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, boron-containing compounds are often used as enzyme inhibitors or probes for studying biochemical pathways. The dioxaborinane group in this compound can interact with specific biological targets, making it useful in the study of enzyme mechanisms and drug design.

Medicine: The compound’s potential as a precursor for boron-containing drugs is of interest in medicinal chemistry. Boron-containing drugs have shown promise in the treatment of cancer and other diseases due to their ability to interact with biological molecules in unique ways.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, that benefit from the unique properties of boron-containing functional groups.

Mechanism of Action

The mechanism by which 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde exerts its effects is largely dependent on the functional groups present in the molecule. The dioxaborinane group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme mechanisms. The aldehyde group can participate in various chemical reactions, allowing for further modification of the compound.

Molecular Targets and Pathways:

    Enzyme Inhibition: The dioxaborinane group can inhibit enzymes by forming covalent bonds with active site residues.

    Signal Transduction: The compound can interact with signaling molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

  • 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

Comparison: While these compounds share the dioxaborinane group, they differ in their core structures and functional groups. The presence of the thiophene ring and the aldehyde group in 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde makes it unique, providing distinct reactivity and potential applications. The thiophene ring offers aromatic stability and the possibility for further functionalization, while the aldehyde group allows for a variety of chemical transformations.

Properties

IUPAC Name

5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3S/c1-7-5-9(14-8(7)6-11)10-12-3-2-4-13-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKMZYCWSDPJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=C(S2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438206
Record name 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374537-98-1
Record name 5-(1,3,2-Dioxaborinan-2-yl)-3-methyl-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374537-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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